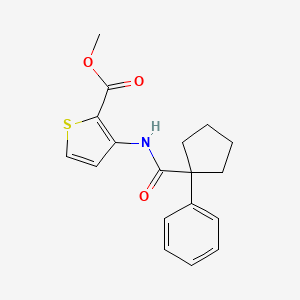

Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

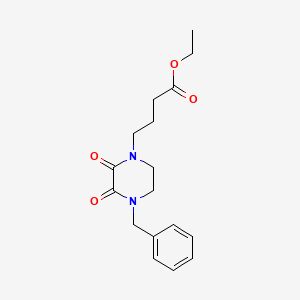

Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate, also known as this compound or M3PCAT, is an organic compound with the chemical formula C14H14N2O2S. M3PCAT is a white solid substance with a melting point of 97-99°C. It is a derivative of thiophene, which is an aromatic sulfur-containing heterocyclic compound. M3PCAT is used in scientific research as a building block for the synthesis of various compounds, such as heterocyclic compounds and polymers.

Scientific Research Applications

Antimicrobial Activity

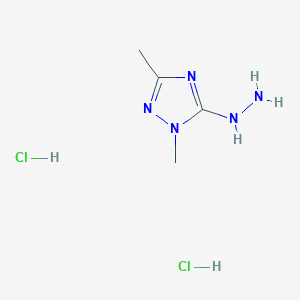

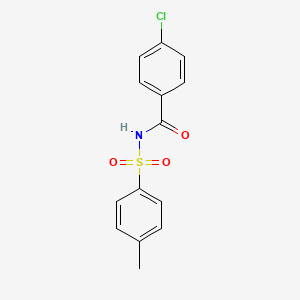

Compounds with a thiophene structure have demonstrated potent antimicrobial properties. For instance, derivatives synthesized from ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate exhibited significant in vitro antimicrobial activity, with some compounds showing more potency than standard drugs like amphotericin B against certain fungal strains (Mabkhot et al., 2015). Similarly, novel thiophene-containing compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have been synthesized, revealing promising antibacterial and antifungal activities, especially against gram-negative bacteria (Mabkhot et al., 2017).

Synthesis Methodologies

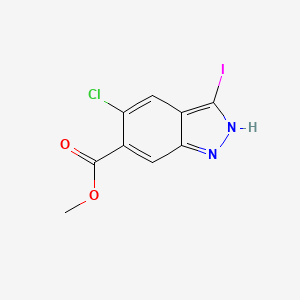

Research has also focused on developing new synthesis methodologies utilizing thiophene compounds. For example, methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized in high yield through a solvent-free reaction, showcasing the versatility of thiophene in nucleophilic substitution reactions (Krinochkin et al., 2021). Another study presented a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids from methyl 3-hydroxythiophene-2-carboxylate, demonstrating the chemical flexibility and potential applications of thiophene derivatives (Corral & Lissavetzky, 1984).

Electrochromic Properties

Thiophene derivatives have also been explored for their electrochromic properties, which are significant for applications in smart windows, displays, and other electronic devices. A class of 1,2-bis(3-thienyl)cyclopentene derivatives displayed both photochromic and electrochromic properties, changing color in response to UV and visible light as well as through electrochemical or chemical oxidation, highlighting the potential for thiophene in developing advanced materials (Peters & Branda, 2003).

properties

IUPAC Name |

methyl 3-[(1-phenylcyclopentanecarbonyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-22-16(20)15-14(9-12-23-15)19-17(21)18(10-5-6-11-18)13-7-3-2-4-8-13/h2-4,7-9,12H,5-6,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJABKDPFYZNLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2682415.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2682417.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2682419.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2682423.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2682425.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2682426.png)

![(5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2682428.png)